molecular formula C7H10O4 B4925816 5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid CAS No. 50598-41-9

5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid

Cat. No. B4925816
CAS RN: 50598-41-9
M. Wt: 158.15 g/mol
InChI Key: DWKOJUAMEBEFOX-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid, also known as DMFCA, is a chemical compound with potential applications in the field of medicinal chemistry. DMFCA is a furan derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid exerts its pharmacological effects through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. It has been shown to inhibit the activity of various enzymes such as hexokinase, aldose reductase, and cyclooxygenase-2, which are involved in the pathogenesis of cancer, diabetes, and inflammation.
Biochemical and Physiological Effects:
5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid has been found to modulate various biochemical and physiological processes in the body. It has been shown to lower blood glucose levels, reduce oxidative stress, and inhibit the growth of cancer cells. 5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid has also been found to modulate the expression of various genes involved in the regulation of cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid has several advantages for use in laboratory experiments. It is readily available and can be easily synthesized using simple chemical reactions. 5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid has also been found to be stable under various experimental conditions. However, 5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid has some limitations such as its low solubility in water and the need for high concentrations to observe its pharmacological effects.

Future Directions

The potential applications of 5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid in the field of medicinal chemistry are vast. Future research could focus on the development of 5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid derivatives with improved pharmacological properties such as increased solubility and potency. 5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid could also be studied in combination with other drugs to enhance its therapeutic efficacy. Additionally, the molecular targets of 5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid could be further elucidated to better understand its mechanism of action.

Synthesis Methods

5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid can be synthesized through a multistep process involving the cyclization of 2,4-pentanedione with ethyl acetoacetate, followed by the oxidation of the resulting product with potassium permanganate. Another method involves the reaction of 5-methyl-2-furaldehyde with ethyl acetoacetate in the presence of a catalyst, which is then oxidized with potassium permanganate to produce 5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid.

Scientific Research Applications

5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid has shown potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to possess anti-tumor, anti-diabetic, and anti-inflammatory properties in various in vitro and in vivo studies.

properties

IUPAC Name

5,5-dimethyl-2-oxooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-7(2)3-4(5(8)9)6(10)11-7/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKOJUAMEBEFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299063
Record name 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid

CAS RN

50598-41-9
Record name NSC127887
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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